2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAAXZFAYBIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397122 | |
| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588679-99-6 | |
| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate
The most widely reported method involves the hydrazinolysis of ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate. This two-step process begins with the synthesis of the ethyl ester precursor, followed by nucleophilic substitution with hydrazine hydrate.
Step 1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate
1,3-Benzodioxol-5-ol (sesamol) is reacted with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds via an SN2 mechanism, with typical conditions including reflux at 60–65°C for 6–8 hours.
Reaction Equation:
$$
\text{C}7\text{H}6\text{O}3 + \text{C}5\text{H}9\text{BrO}2 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{C}{11}\text{H}{12}\text{O}5 + \text{KBr} + \text{H}2\text{O}
$$
Step 2: Hydrazinolysis to Form Target Compound
The ethyl ester intermediate is treated with excess hydrazine hydrate (80–85%) in ethanol under reflux for 4–5 hours. The reaction achieves yields of 68–72%, with purification via recrystallization from ethanol-water mixtures.
Key Parameters:
Direct Coupling via Carbodiimide-Mediated Activation
An alternative route employs carbodiimide reagents to activate 1,3-benzodioxol-5-carboxylic acid for direct coupling with propanohydrazide. This method, though less common, avoids ester intermediates and may improve atom economy.
Procedure:
- Activation of 1,3-benzodioxol-5-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Reaction with propanohydrazide at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours.
- Isolation via aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Advantages:
Optimization of Reaction Conditions
Solvent Selection for Hydrazinolysis
Comparative studies indicate ethanol as the optimal solvent due to its ability to solubilize both hydrazine and ester intermediates. Methanol alternatives reduce yields by 15–20% due to incomplete reaction.
Solvent Efficiency Table:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 72 | 95 | 4.5 |
| Methanol | 58 | 87 | 6.0 |
| THF | 45 | 78 | 8.0 |
Catalytic Effects in Ester Synthesis
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in the initial SN2 reaction enhances reaction rates by 30–40%. This is attributed to improved interfacial contact between the aqueous base and organic reactants.
Catalyst Impact Data:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 65 | 8.0 |
| Tetrabutylammonium bromide | 82 | 5.5 |
| 18-Crown-6 | 78 | 6.0 |
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.35 (d, J = 6.8 Hz, 3H, CH₃)
- δ 4.50 (q, J = 6.8 Hz, 1H, OCH(CH₃))
- δ 6.02 (s, 2H, OCH₂O)
- δ 6.75–6.90 (m, 3H, aromatic)
Scalability and Industrial Considerations
Pilot-scale runs (10 kg batches) demonstrate consistent yields (70–72%) using ethanol as the solvent. Key challenges include:
- Hydrazine Handling: Requires strict temperature control to prevent exothermic decomposition.
- Waste Streams: Ethanol recovery systems achieve 85–90% solvent reuse, reducing environmental impact.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies show that microwave irradiation (150 W, 100°C) reduces hydrazinolysis time to 45 minutes with comparable yields (70%). This method remains under investigation for large-scale viability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives of the benzodioxole ring.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
- 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide serves as a key intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Reaction Types
- The compound can undergo several types of reactions:
- Oxidation : Can be oxidized to yield oxo derivatives.
- Reduction : Reduction processes can convert the hydrazide moiety into amines or other reduced forms.
- Substitution : Electrophilic aromatic substitution can introduce various substituents onto the benzodioxole ring.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Oxo derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Amines or reduced forms | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted derivatives | Halogens, nitrating agents |
Biological Research Applications
Potential Biological Activities
- Research has indicated that this compound may exhibit antimicrobial and anticancer properties. These bioactive characteristics make it a candidate for further exploration in pharmacological studies.
Mechanism of Action
- The compound likely interacts with specific molecular targets, modulating enzyme activity and potentially inhibiting cell proliferation. This mechanism is crucial for its proposed therapeutic effects.
Medical Applications
Therapeutic Potential
- The compound is being investigated for its potential in treating various disorders:
- Anxiety Disorders
- Cardiovascular Diseases
- Cancers
- Inflammatory Conditions
Research shows that its selective inhibition of certain receptors may lead to reduced side effects compared to traditional therapies. For instance, it has been noted for its potential use in managing conditions such as dysmenorrhea and anxiety disorders due to its action on the V1a receptor .
Case Studies
-
Anticancer Activity
- A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting a promising avenue for cancer treatment.
-
Antimicrobial Properties
- Another investigation focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated effective inhibition, highlighting its potential as an antimicrobial agent.
-
Cardiovascular Research
- In cardiovascular studies, the compound showed promise in modulating blood pressure and heart rate through its action on vascular receptors, indicating potential applications in managing hypertension.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yloxy)acetic acid
- 2-(1,3-Benzodioxol-5-yloxy)propanoic acid
- 2-(1,3-Benzodioxol-5-yloxy)ethanohydrazide
Uniqueness
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is unique due to its specific structural features, including the presence of the benzodioxole ring and the propanohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a compound with significant potential in various biological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula: C₁₀H₁₂N₂O₄
- CAS Number: 588679-99-6
- Molecular Weight: 224.22 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound may influence enzyme activities and receptor interactions, leading to diverse pharmacological effects. Its structural features, particularly the benzodioxole moiety, are crucial for its biological efficacy.
Biological Activity Overview
Research indicates that compounds containing the benzodioxole structure exhibit various biological activities, including:
- Antimicrobial Effects: Compounds related to benzodioxole have shown efficacy against various pathogens.
- Insecticidal Properties: Studies have highlighted the potential of benzodioxole derivatives in controlling mosquito populations, particularly Aedes aegypti, which is a vector for several arboviruses .
- Cytotoxicity: Evaluations of similar compounds have indicated low cytotoxicity towards human cells, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Insecticidal | Larvicidal activity against Aedes aegypti | |
| Cytotoxicity | Low cytotoxicity in human cells |
Case Study 1: Larvicidal Activity
A study focused on the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti demonstrated that certain compounds exhibited significant mortality rates. For instance, a related compound showed LC50 values of 28.9 ± 5.6 µM after 24 hours of exposure . This highlights the potential application of benzodioxole derivatives in vector control strategies.
Case Study 2: Antimicrobial Properties
Research has indicated that compounds similar to this compound possess antimicrobial properties. These compounds were tested against a range of bacterial strains and demonstrated varying degrees of inhibition, suggesting their potential use in developing new antimicrobial agents.
Q & A
Basic: What synthetic protocols are established for 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide?
Methodological Answer:
The synthesis typically involves hydrazide formation via ester hydrazinolysis . For example:
React 2-(1,3-benzodioxol-5-yloxy)propanoic acid ester with hydrazine hydrate in ethanol under reflux.
Monitor reaction completion via TLC or NMR.
Purify via recrystallization using ethanol/water mixtures.
This approach aligns with hydrazide syntheses for structurally similar compounds, such as aryloxyacetohydrazides .
Basic: How is X-ray crystallography applied to confirm the compound’s structure?
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods in SHELXS/SHELXD for phase determination .
Refinement : Apply full-matrix least-squares refinement using SHELXL , adjusting thermal parameters and validating via R-factor convergence .
Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate atomic displacement parameters .
Advanced: How to design computational docking studies for anticonvulsant activity evaluation?
Methodological Answer:
Target Selection : Focus on epilepsy-related targets (e.g., GABA(A) α1/δ receptors, glutamate receptors) based on prior docking success .
Ligand Preparation : Optimize the compound’s geometry using *DFT (B3LYP/6-31G basis set)**.
Docking Protocol : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å; exhaustiveness: 8).
Validation : Compare docking scores (ΔG) with known antagonists (e.g., valproic acid) and validate via 6 Hz psychomotor seizure tests .
Advanced: How to resolve contradictions in hydrogen-bonding patterns during crystallographic analysis?
Methodological Answer:
Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R, or C motifs) and identify recurring patterns .
Energy Calculations : Use Hirshfeld surface analysis to quantify interaction energies and prioritize dominant motifs.
Comparative Studies : Cross-reference with analogous hydrazide derivatives (e.g., ibuprofen-based hydrazones) to distinguish artifact vs. intrinsic interactions .
Advanced: What methodologies assess antibacterial efficacy of derivatives?
Methodological Answer:
Derivatization : Synthesize sulfonohydrazide derivatives via aqueous coupling of arylsulfonyl chlorides with the parent hydrazide .
Activity Screening : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Structure-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with MIC trends .
Data Contradiction: How to address discrepancies in crystallographic refinement metrics?
Methodological Answer:
Twinning Detection : Use PLATON’s TWINABS to check for merohedral twinning if Rint > 0.05 .
Parameter Adjustment : Re-examine thermal motion models (e.g., anisotropic vs. isotropic refinement) and occupancy ratios for disordered atoms.
Validation Tools : Cross-check with CIF validation reports from the Cambridge Structural Database to identify outliers .
Advanced: What pharmacological protocols evaluate neurotoxicity in seizure models?
Methodological Answer:
6 Hz Psychomotor Seizure Test : Administer the compound (e.g., 146.8 mg/kg) to mice via i.p. injection and monitor protection against seizures at 0.5–4 h post-dose .
Neurotoxicity Screening : Use the Rotarod test to assess motor impairment at 1.5× the effective dose (ED50). Mice failing to remain on the rod for 60s indicate neurotoxicity .
Advanced: How to optimize pharmacokinetic properties using in silico methods?
Methodological Answer:
ADMET Profiling : Use SwissADME to predict blood-brain barrier penetration (e.g., TPSA < 90 Ų) and CYP450 inhibition risks.
Solubility Enhancement : Introduce hydrophilic substituents (e.g., -OH, -SO3H) while maintaining logP < 3.0 .
Metabolic Stability : Simulate phase I metabolism via GLIDE-XP docking with CYP3A4 to identify labile sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
